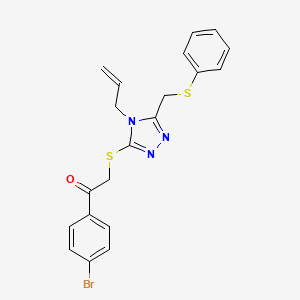

2-((4-Allyl-5-((phenylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-bromophenyl)ethanone

Description

2-((4-Allyl-5-((phenylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-bromophenyl)ethanone (CAS: 540775-05-1) is a triazole-based compound featuring a 1,2,4-triazole core substituted with an allyl group at position 4 and a phenylthio-methyl moiety at position 3. The thioether linkage at position 3 connects the triazole ring to a 1-(4-bromophenyl)ethanone group. Its molecular formula is C21H20BrN3OS2, with a molecular weight of 474.44 g/mol . The presence of the bromophenyl group contributes to its electron-withdrawing character, while the allyl and phenylthio substituents enhance lipophilicity (XlogP: 5.5), as calculated in . This compound is of interest in medicinal chemistry due to the triazole scaffold's versatility in interacting with biological targets.

Properties

CAS No. |

538337-47-2 |

|---|---|

Molecular Formula |

C20H18BrN3OS2 |

Molecular Weight |

460.4 g/mol |

IUPAC Name |

1-(4-bromophenyl)-2-[[5-(phenylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |

InChI |

InChI=1S/C20H18BrN3OS2/c1-2-12-24-19(14-26-17-6-4-3-5-7-17)22-23-20(24)27-13-18(25)15-8-10-16(21)11-9-15/h2-11H,1,12-14H2 |

InChI Key |

DEOWZGMQJQJQQX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Br)CSC3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

The compound 2-((4-Allyl-5-((phenylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-bromophenyl)ethanone is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. Compounds in this class are known for their potential applications in pharmaceuticals, particularly in anti-inflammatory, antiviral, and anticancer therapies. This article reviews the biological activity of this specific compound based on various studies and findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula: CHBrNOS

- SMILES Notation:

C=CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Br)SC3=CC=CC=C3

This compound features a triazole ring, which is crucial for its biological activity, and the presence of thioether and bromine substituents enhances its reactivity and potential therapeutic effects.

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole compounds demonstrate effectiveness against various bacterial strains. The specific compound under review has been tested against pathogenic bacteria, revealing promising antibacterial activity comparable to standard antibiotics such as chloramphenicol .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely documented. A study highlighted that related compounds showed significant cytotoxic effects against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC values indicating effective inhibition of cell proliferation . The specific compound's structure suggests it may also possess similar anticancer properties due to the presence of the triazole moiety.

Antioxidant Activity

Antioxidant activity is another critical aspect of biological evaluation for this class of compounds. The presence of sulfur and nitrogen in the triazole structure contributes to its ability to scavenge free radicals. Preliminary studies suggest that this compound may exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Study 1: Actoprotective Activity

A study focused on the actoprotective activity of related triazole derivatives utilized forced swimming tests on rats. The results indicated a notable improvement in physical endurance and resistance to fatigue among treated groups. This suggests that similar compounds may enhance physical performance through neuroprotective mechanisms .

Study 2: Synthesis and Testing

In another investigation, researchers synthesized a series of triazole derivatives and assessed their biological activities. The findings revealed a strong correlation between structural modifications and biological efficacy. Compounds with similar thioether linkages showed enhanced activity against specific cancer cell lines .

Data Tables

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-((4-Allyl-5-((phenylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-bromophenyl)ethanone exhibit significant activity against various bacterial strains and fungi. For instance:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Showed activity against Escherichia coli.

- Fungi : Demonstrated effectiveness against Candida albicans and Aspergillus niger.

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Antifungal Properties

Triazoles are well-known for their antifungal properties, particularly in treating systemic fungal infections. The specific structure of 2-((4-Allyl-5-((phenylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-bromophenyl)ethanone may enhance its efficacy against resistant fungal strains due to its unique functional groups.

Potential Agricultural Applications

There is growing interest in using triazole compounds as fungicides in agriculture. The ability of 2-((4-Allyl-5-((phenylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-bromophenyl)ethanone to inhibit fungal pathogens can be leveraged in crop protection strategies. Its application could lead to improved yields and reduced reliance on traditional fungicides.

Study 1: Antimicrobial Evaluation

In a study conducted by Sivakumar et al., various triazole derivatives were synthesized and evaluated for their antimicrobial properties using disc diffusion methods. Results indicated that compounds with similar structures exhibited good to moderate activity against tested microbes, suggesting a potential pathway for further development in medicinal chemistry .

Study 2: Synthesis and Biological Significance

A comprehensive study focused on synthesizing novel triazole derivatives highlighted their biological significance. The synthesized compounds were characterized using spectral data (FTIR, NMR), confirming their structures and biological activities . This reinforces the potential of similar compounds like 2-((4-Allyl-5-((phenylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-bromophenyl)ethanone in pharmaceutical applications.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s phenylthio-methyl group contributes to higher lipophilicity compared to pyridyl (e.g., 6c ) or phenoxy substituents (e.g., 5 ), which introduce polar or hydrogen-bonding moieties. Replacement of bromine with chlorine (Chlorophenyl Analog ) reduces molecular weight and may alter halogen bonding interactions in biological systems.

Synthetic Accessibility :

Key Findings:

- Bromophenyl vs. Chlorophenyl : Bromine’s larger atomic radius and polarizability may enhance binding to hydrophobic pockets in proteins compared to chlorine .

- Thioether vs. Ether Linkages : The phenylthio group in the target compound offers greater stability against hydrolysis compared to ether-linked analogs (e.g., 5 ).

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction intermediates be optimized?

- The compound’s synthesis likely involves alkylation of a triazole-thiol precursor with bromoacetophenone derivatives, as seen in analogous triazole-thione syntheses. For example, 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can be alkylated with bromoacetophenone in a protic solvent (e.g., 2-propanol) under reflux, using bases like KHCO₃ or organic amines to stabilize intermediates . Microwave-assisted synthesis (e.g., 60–80°C, 15–30 min) may improve yield and reduce side reactions compared to conventional heating .

Q. How should structural characterization be performed to confirm the compound’s identity?

- Combine multiple techniques:

- X-ray crystallography for definitive stereochemical and bond-length validation (e.g., R factor < 0.05, as in ).

- FT-IR to confirm thioether (C–S–C, ~650–700 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.

- NMR for regiochemical assignments: the 4-bromophenyl group’s protons appear as a doublet in the aromatic region (~7.5–8.0 ppm), while allyl protons resonate at ~5.0–5.5 ppm .

Q. What experimental parameters influence the yield and purity of the target compound?

- Critical factors include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the triazole-thiol site.

- Reaction time : Prolonged reflux (>6 hours) may degrade the allyl group, reducing yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product from unreacted bromoacetophenone .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s antimicrobial activity?

- Design analogs with systematic substitutions:

- Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess electronic effects on bioactivity.

- Modify the allyl group to bulkier substituents (e.g., propargyl) to study steric impacts.

- Test against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains using agar dilution assays (MIC determination) .

Q. How can contradictory data in literature regarding triazole-thione reactivity be resolved?

- Conflicting reports on regioselectivity (e.g., N- vs. S-alkylation) may arise from solvent/base interactions. For example:

- In polar aprotic solvents (DMF, DMSO), S-alkylation dominates due to thiolate ion stabilization.

- In protic solvents (ethanol), competitive N-alkylation can occur if the thiol group is protonated.

- Use computational methods (DFT) to model transition-state energies and identify dominant pathways .

Q. What computational methods are suitable for predicting the compound’s reactivity or spectroscopic properties?

- DFT calculations (B3LYP/6-31G* level) can predict:

- Electrophilic sites : Natural Bond Orbital (NBO) analysis identifies electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic attack.

- Vibrational spectra : Compare computed IR frequencies with experimental data to validate assignments .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Conduct accelerated stability studies:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via HPLC.

- pH stability : Incubate in buffers (pH 2–10) and analyze by LC-MS to identify hydrolysis products (e.g., free thiol or bromophenyl fragments) .

Methodological Notes

- Synthetic protocols should prioritize reproducibility: document exact molar ratios, solvent volumes, and heating rates.

- Biological assays require rigorous controls: include reference drugs (e.g., fluconazole for antifungal tests) and solvent-only blanks .

- Crystallographic data must adhere to CIF standards, with full disclosure of refinement parameters (e.g., R-factor, data-to-parameter ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.